

Understanding T-cell exhaustion and HPK1

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-Depth Technical Guide to T-cell Exhaustion and the Role of Hematopoietic Progenitor Kinase 1 (HPK1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of T-cell exhaustion, a state of T-cell dysfunction that arises during chronic infections and cancer. It delves into the critical role of Hematopoietic Progenitor Kinase 1 (HPK1), an intracellular negative regulator of T-cell signaling, and explores its potential as a therapeutic target for reversing T-cell exhaustion and enhancing anti-tumor immunity.

Understanding T-cell Exhaustion

T-cell exhaustion is a state of functional impairment that affects CD8+ and CD4+ T-cells after prolonged exposure to persistent antigens, such as in the tumor microenvironment or during chronic viral infections.^[1] This dysfunctional state is a significant barrier to effective anti-tumor immunity and a major cause of resistance to immunotherapies.^[2]

Key Characteristics of Exhausted T-cells (Tex):

- **Sustained Expression of Inhibitory Receptors:** A primary hallmark of Tex is the high co-expression of multiple immune checkpoint proteins, including PD-1, LAG-3, TIM-3, and CTLA-4.^[1] The number and level of these receptors often correlate with the severity of exhaustion.

- **Impaired Effector Function:** T_H1 cells exhibit a hierarchical loss of function, starting with a reduced capacity to produce key effector cytokines like Interleukin-2 (IL-2) and Tumor Necrosis Factor-alpha (TNF- α), followed by a decline in Interferon-gamma (IFN- γ) production.[1] Their proliferative capacity and cytotoxic potential are also severely diminished.
- **Altered Transcriptional Profile:** Exhausted T-cells possess a unique transcriptional landscape, distinct from that of effector or memory T-cells. This is driven by key transcription factors, most notably TOX, which is considered a central regulator in establishing the exhaustion program.[1]
- **Metabolic and Epigenetic Reprogramming:** The exhausted state is stabilized by profound epigenetic changes and metabolic dysregulation, which reinforce the dysfunctional phenotype and limit the durability of responses to therapies like PD-1 blockade.

HPK1: A Key Intracellular Checkpoint

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells.[2][3] It functions as a crucial negative regulator, or intracellular checkpoint, of T-cell receptor (TCR) signaling.[4] Upon TCR engagement, HPK1 is activated and dampens the downstream signaling cascade, thereby limiting T-cell activation, proliferation, and cytokine production.[4][5]

Studies using HPK1 knockout (KO) or kinase-dead (KD) knock-in mice have provided definitive evidence of its inhibitory role. These mice exhibit enhanced T-cell responses and robust anti-tumor immunity in various syngeneic tumor models.[3][6][7] Critically, the inactivation of HPK1's kinase function alone is sufficient to achieve these anti-tumor effects, highlighting it as a prime target for small molecule inhibitors.[3]

The HPK1 Signaling Pathway

HPK1 exerts its negative regulatory function primarily through the phosphorylation of the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), a critical adaptor protein in the TCR signaling cascade.[5]

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{rank=same; pSLP76; PLCg1; JNK; NFkB} {rank=same; Degradation; ERK} } /dot Figure 1:
HPK1 Signaling Pathway in T-Cells.
```

Pathway Description:

- Activation: Upon TCR and CD28 co-stimulation, proximal kinases like Lck and ZAP-70 are activated.[6]
- Negative Feedback: ZAP-70 activates HPK1. Activated HPK1 then phosphorylates SLP-76 at the Serine 376 residue.[5]
- Signal Termination: This phosphorylation event marks SLP-76 for proteasomal degradation, which curtails the downstream signaling required for full T-cell activation, including the PLCγ1-ERK-AP1 axis.[3][6]
- Other Roles: HPK1 also positively regulates the JNK and NF-κB signaling pathways, contributing to diverse cellular responses.[2][8]

By targeting SLP-76 for degradation, HPK1 effectively acts as a brake on T-cell activation, preventing an overzealous immune response. In the context of cancer, this braking mechanism is exploited by tumors to induce T-cell exhaustion and evade immune destruction.

Therapeutic Targeting of HPK1

Pharmacological inhibition of HPK1's kinase activity is a promising strategy to reverse T-cell exhaustion and enhance anti-tumor immunity.[4] Small molecule inhibitors prevent the phosphorylation of SLP-76, thereby stabilizing the TCR signaling complex and restoring robust T-cell effector functions.[5][9]

Data on HPK1 Inhibitors

The following tables summarize key quantitative data for several HPK1 inhibitors from preclinical studies.

Table 1: Potency of Select HPK1 Inhibitors

Compound	Biochemical IC ₅₀ (HPK1)	Cellular pSLP-76 IC ₅₀	Cellular IL-2 EC ₅₀	Reference
Compound from Toure, M. et al.	0.2 nM	3 nM (Jurkat cells)	1.5 nM (Primary T-cells)	[10]
Compound 1 (from Hernandez et al.)	0.0465 nM	< 20 nM	17.59 - 19.8 nM	[11]
KHK-6	20 nM	N/A	N/A	[5]
Compound from Singh, R.K. et al.	26 nM	N/A	N/A	[12]
ISR-05	24.2 μM	N/A	N/A	[13]
ISR-03	43.9 μM	N/A	N/A	[13]

IC₅₀: Half maximal inhibitory concentration. EC₅₀: Half maximal effective concentration. N/A: Not Available.

Table 2: Functional Effects of HPK1 Inhibition on T-Cells

Genetic/Pharmacological Agent	T-Cell Type	Effect	Observation	Reference(s)
HPK1 Knockout (KO)	Mouse CD4+ Tregs	Increased Cytokine Production	Uncharacteristic expression of IL-2, IFN- γ , CCL3, and CCL4 upon TCR stimulation.	[14]
HPK1 Kinase-Dead (KD) Mice	Mouse T-cells	Resistance to Suppression	T-cells are resistant to PGE ₂ and adenosine-mediated suppression of proliferation and IL-2 production.	[3][15]
Compound 1	Human T-cells	Synergistic IFN- γ Production	Combination with pembrolizumab (anti-PD-1) led to a synergistic increase in IFN- γ production.	[16]
FB849	Human CD8+ TILs	Reinvigoration of Exhausted Cells	Successfully restored the effector function of exhausted CD8+ TILs from gynecologic cancers.	[9]

Genetic/Pharmacological Agent	T-Cell Type	Effect	Observation	Reference(s)
HY-138568 / BGB15025	CLL Patient T-cells	Increased Activation Markers	Dose-dependent increase in CD69 and CD25 expression on CD8+ T-cells.	[17]

TILs: Tumor-Infiltrating Lymphocytes. CLL: Chronic Lymphocytic Leukemia.

Table 3: In Vivo Efficacy in Mouse Tumor Models | Model | Genetic/Pharmacological Agent | Key Outcome | Reference | | :--- | :--- | :--- | :--- | | MC38 & GL261 Syngeneic Models | HPK1 Kinase-Dead (KD) Mice | Enhanced Tumor Control | Showed significant tumor growth suppression compared to wild-type controls. |[7] | | 1956 Sarcoma Syngeneic Model | HPK1 Kinase-Dead (KD) Mice | Enhanced Tumor Control | Effectively controlled the growth of a sarcoma that produces high levels of PGE₂ and adenosine. |[15] | | CT26 Colorectal Syngeneic Model | RVU-293 Inhibitor | Tumor Growth Inhibition (TGI) | Showed efficacy both as a monotherapy and in combination with an anti-PD-1 antibody. |[18] |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to study T-cell exhaustion and evaluate HPK1 inhibitors.

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// Edges A -> B; B -> C; C -> D; D -> {D1, D2, D3, D4} [arrowhead=none]; } /dot Figure 2: Workflow for In Vitro T-Cell Exhaustion and Rescue Assay.

Protocol: In Vitro T-cell Exhaustion

This protocol describes a method for generating human exhausted T-cells by repeated stimulation.^{[1][19]}

- T-Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Isolate CD8⁺ or CD4⁺ T-cells using magnetic selection kits (e.g., MACS beads).
- Initial Activation (Day 0): Culture isolated T-cells with anti-CD3/CD28-coated beads at a 1:1 bead-to-cell ratio in complete RPMI medium supplemented with IL-2 (e.g., 25 U/mL).
- Chronic Stimulation:
 - Day 2-3: Remove beads using a magnet. Re-stimulate the T-cells with fresh anti-CD3/CD28 beads.
 - Repeat: Repeat the re-stimulation cycle every 2-3 days for a total of 8-14 days. Maintain cell cultures by adding fresh medium with IL-2 as needed.
- Confirmation of Exhaustion: After the chronic stimulation period, confirm the exhausted phenotype by assessing:
 - Phenotype: High expression of PD-1, TIM-3, and LAG-3 via flow cytometry.
 - Function: Reduced cytokine production (IFN- γ , IL-2) upon re-stimulation, measured by ELISA or intracellular cytokine staining.
 - Proliferation: Diminished proliferative capacity using a CFSE assay (see below).

Protocol: T-cell Proliferation Assay (CFSE)

This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to track T-cell proliferation via flow cytometry. As cells divide, the dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity with each generation.^{[20][21][22]}

- Cell Preparation: Resuspend T-cells (e.g., 10-20 million cells/mL) in a protein-low buffer like PBS with 0.1% FBS.
- CFSE Labeling:
 - Add CFSE stock solution (in DMSO) to the cell suspension to a final concentration of 1-5 μ M.
 - Incubate for 10-20 minutes at 37°C, protected from light.
 - Quench the staining reaction by adding 5-10 volumes of cold complete culture medium (containing FBS).
 - Incubate for 5 minutes on ice.
- Washing: Wash the cells 2-3 times with complete medium to remove any unbound dye.
- Stimulation: Plate the labeled cells and stimulate them as required (e.g., with anti-CD3/CD28 beads) in the presence of the test compound (HPK1 inhibitor) or vehicle control.
- Culture: Culture the cells for 3-5 days.
- Analysis:
 - Harvest the cells. If desired, stain for surface markers (e.g., CD8, CD4) and a viability dye.
 - Analyze using a flow cytometer. Gate on the live, single-cell population.
 - Visualize CFSE fluorescence on a histogram plot. Each distinct peak of lower fluorescence intensity represents a successive generation of divided cells.

Protocol: Phosphoproteomics Sample Preparation

This protocol outlines the key steps for preparing T-cell lysates for mass spectrometry-based phosphoproteomics to analyze changes in protein phosphorylation, such as on SLP-76.[23][24][25]

- Cell Lysis and Protein Extraction:
 - Stimulate T-cells as required and immediately place on ice to halt kinase/phosphatase activity.
 - Lyse cells in an ice-cold lysis buffer (e.g., urea-based buffer) supplemented with a cocktail of protease and phosphatase inhibitors.
 - Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 15 minutes at 4°C.
- Protein Digestion:
 - Quantify protein concentration in the supernatant (e.g., using a BCA assay).
 - Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
 - Dilute the sample to reduce the urea concentration to <2M.
 - Digest proteins into peptides overnight at 37°C using sequencing-grade trypsin (typically at a 1:50 to 1:100 enzyme-to-protein ratio).
- Peptide Desalting: Stop the digestion with an acid like TFA and desalt the peptides using a C18 solid-phase extraction column to remove contaminants.
- Phosphopeptide Enrichment:
 - Because phosphopeptides are typically low in abundance, an enrichment step is critical.
 - Use Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) beads to selectively capture phosphopeptides from the total peptide mixture.
 - Wash the beads to remove non-phosphorylated peptides and elute the captured phosphopeptides.

- LC-MS/MS Analysis: Analyze the enriched phosphopeptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) to identify and quantify phosphorylation sites.

Mechanism of Action: Reversing T-cell Exhaustion

HPK1 inhibition restores T-cell function by directly counteracting the negative feedback loop that sustains the exhausted state. This leads to a multi-faceted rescue of the anti-tumor immune response.

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/dot Figure 3: Logical Flow of HPK1 Inhibition to Reverse T-Cell Exhaustion.
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Conclusion and Future Directions

T-cell exhaustion remains a formidable challenge in cancer immunotherapy. HPK1 has emerged as a highly validated, druggable intracellular checkpoint whose inhibition can reinvigorate exhausted T-cells and promote potent anti-tumor immunity. The development of selective small molecule HPK1 inhibitors offers a promising therapeutic avenue, both as a monotherapy and in combination with existing treatments like PD-1/PD-L1 blockade, to overcome resistance and improve outcomes for a broader range of cancer patients. Future

research will focus on optimizing the clinical application of these inhibitors and exploring their role in modulating other immune cell types, such as B-cells and dendritic cells, within the tumor microenvironment.

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- To cite this document: BenchChem. [Understanding T-cell exhaustion and HPK1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12419139#understanding-t-cell-exhaustion-and-hpk1]

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